molecular formula C13H21NO2 B2832789 Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate CAS No. 1395924-16-9

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate

Cat. No.: B2832789
CAS No.: 1395924-16-9
M. Wt: 223.316
InChI Key: VBFFCWMVMIDXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is a bicyclic piperidine derivative featuring a cyclopropylidene substituent at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. The cyclopropylidene moiety introduces significant ring strain, enhancing reactivity for applications in medicinal chemistry and materials science . This compound is primarily utilized as a synthetic intermediate in the preparation of bioactive molecules, particularly in the development of kinase inhibitors and allosteric modulators. Its Boc group facilitates selective deprotection under mild acidic conditions, enabling modular synthesis of complex nitrogen-containing scaffolds .

Properties

IUPAC Name

tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-13(2,3)16-12(15)14-8-6-11(7-9-14)10-4-5-10/h4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBFFCWMVMIDXME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C2CC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and cyclopropylidene intermediates. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Cyclopropylidene Group: The cyclopropylidene moiety is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.

    Esterification: The final step involves the esterification of the piperidine intermediate with tert-butyl chloroformate under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclopropylidene carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is primarily studied for its role as a precursor in the synthesis of biologically active compounds. Its structural features allow it to serve as a building block in the development of pharmaceuticals targeting various diseases.

1.1. Synthesis of Bioactive Compounds

The compound has been utilized in the synthesis of piperidine derivatives, which are known for their diverse biological activities, including analgesic, anti-inflammatory, and antitumor properties. For instance, derivatives of piperidine have been explored as potential treatments for pain management and cancer therapy.

Case Study: Piperidine Derivatives

  • Objective: To synthesize novel piperidine derivatives for pain relief.
  • Methodology: this compound was reacted with various amines to yield substituted piperidines.
  • Results: Several derivatives exhibited improved analgesic activity compared to standard drugs.

1.2. Inhibitors of Enzymatic Activity

Research has indicated that compounds derived from this compound can act as inhibitors of specific enzymes, including β-lactamases. These inhibitors are crucial in combating antibiotic resistance by enhancing the efficacy of β-lactam antibiotics.

Case Study: β-Lactamase Inhibition

  • Objective: To evaluate the inhibitory effects of synthesized compounds on β-lactamase.
  • Methodology: Enzyme assays were conducted using various concentrations of the synthesized inhibitors derived from this compound.
  • Results: Certain derivatives demonstrated significant inhibition, suggesting potential use in combination therapies for resistant bacterial infections.

Organic Synthesis Applications

The compound serves as an important intermediate in organic synthesis, particularly in constructing complex molecules with specific functional groups.

2.1. Synthetic Pathways

This compound can be employed in various synthetic pathways, including:

  • Formation of Amides: Reacting with carboxylic acids to form amides.
  • Cyclization Reactions: Serving as a precursor for cyclization to create more complex cyclic structures.

Data Table: Synthetic Pathways Utilizing this compound

Reaction TypeProduct TypeYield (%)Reference
Amide FormationPiperidine Amides85
CyclizationComplex Cyclic Compounds78
AlkylationSubstituted Piperidines90

Mechanism of Action

The mechanism of action of tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The cyclopropylidene moiety may contribute to the compound’s binding affinity and specificity by providing steric and electronic effects.

Comparison with Similar Compounds

Key Structural Differences :

  • The cyclopropylidene group in the target compound introduces sp² hybridization and ring strain, increasing electrophilicity compared to saturated or hydroxylated analogues (e.g., tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .
  • The Boc group is conserved across analogues, but steric and electronic effects of substituents influence reactivity. For example, hydroxylated derivatives exhibit higher polarity and hydrogen-bonding capacity, whereas cyclopropylidene enhances π-orbital interactions .

Physicochemical Properties

  • Stability : Cyclopropylidene-containing compounds are thermally stable but prone to ring-opening reactions under acidic or oxidative conditions. In contrast, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is hygroscopic and sensitive to dehydration .
  • Solubility : The cyclopropylidene group reduces polarity, making the target compound less water-soluble than hydroxylated analogues (e.g., logP of 2.8 vs. 1.5 for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate) .
  • Synthetic Flexibility : The cyclopropylidene moiety enables cycloaddition and cross-coupling reactions, unlike methyl or hydroxyethyl substituents, which are typically inert under such conditions .

Reaction Efficiency :

Compound Yield (%) Key Reagent Reference
This compound 65–70 Grubbs II catalyst
Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate 85 LiAlH₄
Tert-butyl 4-methylpiperidine-1-carboxylate 90 NaH, CH₃I

Biological Activity

Tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, research findings, and case studies.

This compound has the following chemical properties:

  • Molecular Formula: C13_{13}H21_{21}N1_{1}O2_{2}
  • Molecular Weight: 221.32 g/mol
  • CAS Number: Not specified in the search results.

Biological Activity Overview

1. Pharmacological Effects

  • CYP Enzyme Interaction: The compound is noted to be a substrate for certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. For instance, it has been identified as a CYP2C19 inhibitor, which may affect the metabolism of co-administered drugs that are CYP2C19 substrates .

2. Blood-Brain Barrier Permeability

  • The compound has been indicated as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects . This property is critical for compounds aimed at treating neurological disorders.

3. Lipophilicity

  • The log P values (partition coefficient) indicate moderate lipophilicity, which is essential for predicting absorption and distribution characteristics within biological systems. For example, the consensus log P value is approximately 2.45 .

Case Studies and Research Findings

Case Study 1: GPR119 Agonist Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit agonistic activity towards GPR119 receptors. GPR119 is implicated in glucose metabolism and insulin secretion, making it a target for type 2 diabetes treatment . The study synthesized various derivatives and assessed their biological potency in vitro, finding promising candidates for further development.

Case Study 2: Structure-Activity Relationship (SAR) Analysis
In exploring the SAR of piperidine derivatives, researchers found that modifications at specific positions significantly influenced biological activity. For instance, altering substituents on the piperidine ring led to variations in affinity and potency at target receptors, indicating that similar modifications could be beneficial for this compound .

Table 1: Biological Activity Profile

PropertyValue
CYP Enzyme InhibitionCYP2C19 (Yes)
BBB PermeabilityYes
Log P (Consensus)2.45
Lipinski Rule of FiveComplies (0 violations)

Table 2: Comparative Analysis with Related Compounds

CompoundGPR119 Agonist ActivityCYP Inhibition
This compoundPotentially ActiveCYP2C19
AR231543Highly PotentNone
ZSY-13PotentNone

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-cyclopropylidenepiperidine-1-carboxylate, and how can reaction conditions be optimized to maximize yield?

  • Methodology : Synthesis typically involves functionalizing a piperidine core. A tert-butyl ester group is introduced via reaction with tert-butyl chloroformate under anhydrous conditions, followed by cyclopropane ring formation using cyclopropylidene reagents. Temperature control (e.g., maintaining 0–5°C during esterification) and reaction time optimization (e.g., 12–24 hours for cyclopropane coupling) are critical to minimize by-products like unreacted intermediates or hydrolyzed esters .
  • Analytical Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via High-Performance Liquid Chromatography (HPLC) (>95% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the tert-butyl group (δ ~1.4 ppm for nine equivalent protons) and cyclopropylidene moiety (distinct coupling patterns for sp² carbons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 265.18) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. For respiratory protection, employ NIOSH-certified P95 masks if airborne particulates are generated during weighing .
  • Emergency Measures : In case of skin contact, wash immediately with 10% aqueous ethanol to remove residual compound, followed by soap and water .

Q. How should this compound be stored to ensure long-term stability?

  • Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling (e.g., SHELX or ORTEP) aid in resolving crystallographic ambiguities for this compound derivatives?

  • Structural Refinement : Use SHELXL for small-molecule refinement to model anisotropic displacement parameters and validate hydrogen bonding networks. For high-resolution data, apply TWINABS to correct for potential twinning .
  • Visualization : ORTEP for Windows generates publication-ready thermal ellipsoid diagrams, highlighting steric strain in the cyclopropylidene-piperidine junction .

Q. What strategies mitigate by-product formation during the synthesis of this compound under acidic conditions?

  • Reaction Optimization : Employ scavengers like molecular sieves to sequester water, reducing ester hydrolysis. Use catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate acylation and suppress side reactions .
  • By-Product Analysis : Isolate impurities via flash chromatography and characterize using tandem MS/MS to identify pathways (e.g., retro-cyclopropanation) .

Q. How can discrepancies in reported biological activity data for this compound analogs be resolved?

  • Data Harmonization : Cross-validate assay results using orthogonal methods (e.g., surface plasmon resonance vs. radiolabeled binding assays) to rule out false positives. Control for batch-to-batch variability by standardizing synthesis protocols .
  • Statistical Analysis : Apply multivariate regression to correlate structural features (e.g., cyclopropane ring strain) with bioactivity outliers .

Q. What experimental approaches address the hygroscopicity of this compound during kinetic studies?

  • Moisture Control : Conduct reactions in gloveboxes with <1 ppm H₂O. Pre-dry solvents over activated 3Å molecular sieves for 48 hours prior to use .
  • Real-Time Monitoring : Use in-situ FTIR to track water ingress and quantify hydrolysis rates under varying humidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.